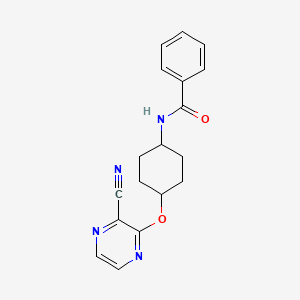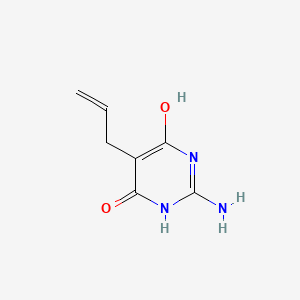
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one (AHPP) is a pyrimidine derivative with a wide range of applications in the fields of organic chemistry, biochemistry, and drug discovery. AHPP is synthesized by a variety of methods, including condensation reactions, oxidation reactions, and cyclization reactions. AHPP has been found to have a wide range of biological activities, including antiproliferative, anti-inflammatory, and anti-cancer activities. Additionally, AHPP has been shown to have potential applications in the fields of drug discovery and drug delivery.
Aplicaciones Científicas De Investigación
Antiviral Therapeutics
Compounds containing pyrimidine structures, such as 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one, have shown potential in antiviral research. They could be modified to enhance their activity against viruses like the Newcastle disease virus, potentially on par with established antiviral drugs like Ribavirin .
Anti-HIV Activity
Derivatives of pyrimidine have been synthesized and screened for anti-HIV activity. Although not directly related to the compound , this suggests that further research could explore its efficacy against HIV strains .
Anti-inflammatory and Analgesic Properties
Indole derivatives, which share a similar heterocyclic structure with pyrimidine compounds, have demonstrated anti-inflammatory and analgesic activities. This indicates a possible research avenue for 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one in developing new pain relief medications .
Drug Development
The pyrimidine unit is a central feature in several FDA-approved drugs. Research into synthetic approaches for decorated six-membered rings like pyrimidines is ongoing, suggesting that our compound could contribute to the development of drugs with improved properties .
Chemical Research and Industry
The compound has gained attention for its potential applications in various fields of research and industry, although specific details are not provided in the search results. Its molecular structure could be useful in developing new chemical processes or products.
Propiedades
IUPAC Name |
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHFUXYYSUSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

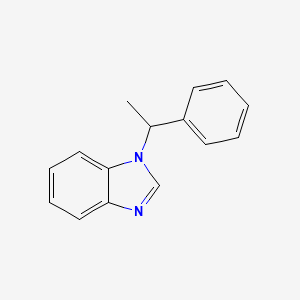

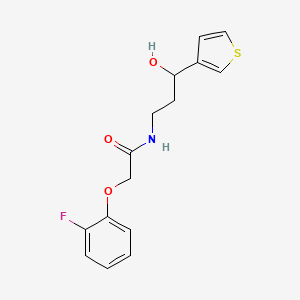
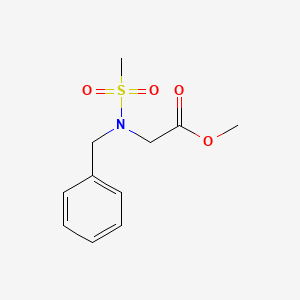
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)

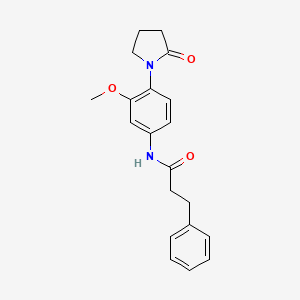
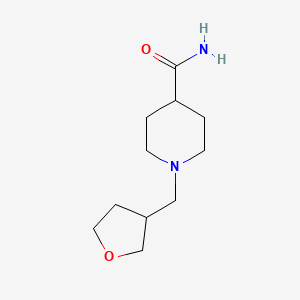
![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)
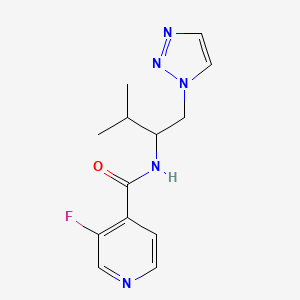


![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)
